molecular formula C13H17NO2S B2711081 (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2191216-17-6

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2711081
CAS No.: 2191216-17-6
M. Wt: 251.34
InChI Key: ITDQSIDENZTETG-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a tetrahydrofuran ring, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.

    Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the hydrogenation of pyrrole.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran, thiophene, and pyrrolidine rings through various organic reactions, such as nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Similar Compounds

    (Tetrahydrofuran-3-yl)(3-(furan-2-yl)pyrrolidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (Tetrahydrofuran-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs.

Properties

IUPAC Name

oxolan-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(11-4-6-16-9-11)14-5-3-10(8-14)12-2-1-7-17-12/h1-2,7,10-11H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQSIDENZTETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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